3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine
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Overview
Description
3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features both a furan ring and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine typically involves the formation of the furan ring followed by the construction of the pyrazole ring. One common method involves the cyclization of 2-methylfuran derivatives with appropriate hydrazine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents like dichloromethane or acetic acid, and catalysts such as p-toluenesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-diones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Both the furan and pyrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Furan-2,3-diones.
Reduction: Pyrazolines.
Substitution: Halogenated furans and pyrazoles, amino-substituted derivatives.
Scientific Research Applications
3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which facilitate binding to the target. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2-Methylfuran-3-yl derivatives: Compounds like 2-methylfuran-3-yl sulfides and ketones.
Pyrazole derivatives: Compounds like 1H-pyrazol-5-amines with different substituents on the pyrazole ring.
Uniqueness
3-(2-Methylfuran-3-yl)-1H-pyrazol-5-amine is unique due to the combination of the furan and pyrazole rings, which imparts distinct chemical and biological properties. The presence of both rings allows for a diverse range of chemical reactions and interactions with biological targets, making it a versatile compound in various research fields .
Properties
Molecular Formula |
C8H9N3O |
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Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-(2-methylfuran-3-yl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C8H9N3O/c1-5-6(2-3-12-5)7-4-8(9)11-10-7/h2-4H,1H3,(H3,9,10,11) |
InChI Key |
QCYKAHHHXZBTIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C2=CC(=NN2)N |
Origin of Product |
United States |
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